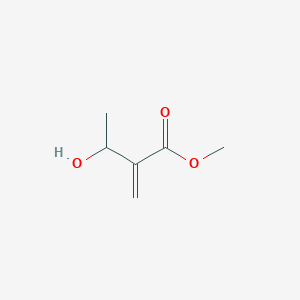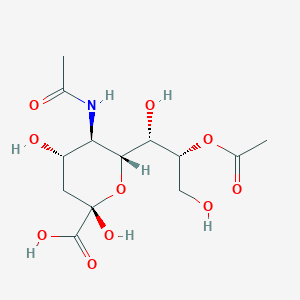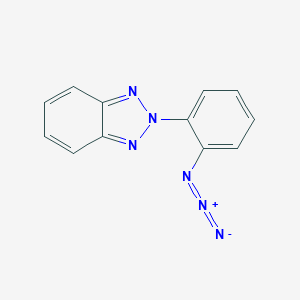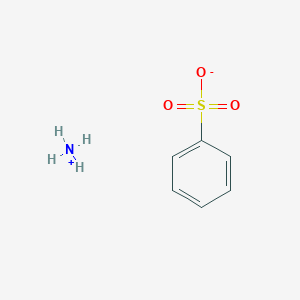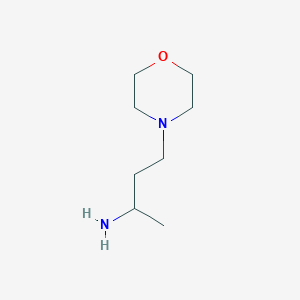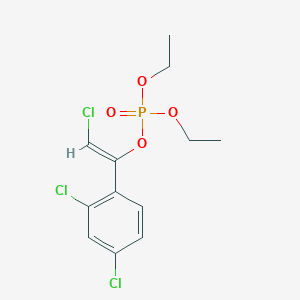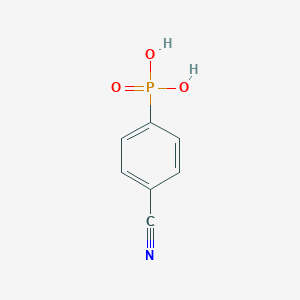![molecular formula C11H20 B103331 7-Butylbicyclo[4.1.0]heptane CAS No. 18645-10-8](/img/structure/B103331.png)
7-Butylbicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butylbicyclo[4.1.0]heptane, also known as Bicycloheptane or BCH, is a bicyclic organic compound that has been widely used in scientific research. Its unique chemical structure and properties make it an attractive option for various applications, including drug discovery, material science, and chemical synthesis.
Mécanisme D'action
The mechanism of action of 7-Butylbicyclo[4.1.0]heptane is not fully understood. However, it has been suggested that the compound may interact with various biological targets, including enzymes and receptors. This interaction may lead to changes in biochemical and physiological processes, resulting in various effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-Butylbicyclo[4.1.0]heptane may have various biochemical and physiological effects. For example, it has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, it has been shown to have analgesic properties and may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Butylbicyclo[4.1.0]heptane in lab experiments is its unique chemical structure, which allows for the synthesis of various organic compounds. Additionally, it has been shown to have various biological activities, making it an attractive option for drug discovery and other applications. However, one of the limitations of using BCH is its relatively high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 7-Butylbicyclo[4.1.0]heptane in scientific research. One potential direction is the development of new synthetic methods for the compound and its derivatives. Additionally, further studies on the mechanism of action and biological activities of BCH may lead to the discovery of new therapeutic targets and applications. Finally, the use of BCH in material science and other areas may also lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of 7-Butylbicyclo[4.1.0]heptane can be achieved through several methods. One of the most commonly used methods is the Diels-Alder reaction, which involves the reaction of butadiene and cyclopentadiene. This reaction results in the formation of a bicyclic compound that can be further modified to form BCH.
Applications De Recherche Scientifique
7-Butylbicyclo[4.1.0]heptane has been extensively used in scientific research due to its unique chemical and physical properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Propriétés
Numéro CAS |
18645-10-8 |
|---|---|
Nom du produit |
7-Butylbicyclo[4.1.0]heptane |
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
7-butylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H20/c1-2-3-6-9-10-7-4-5-8-11(9)10/h9-11H,2-8H2,1H3 |
Clé InChI |
QCHZLACVEUNVHD-UHFFFAOYSA-N |
SMILES |
CCCCC1C2C1CCCC2 |
SMILES canonique |
CCCCC1C2C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






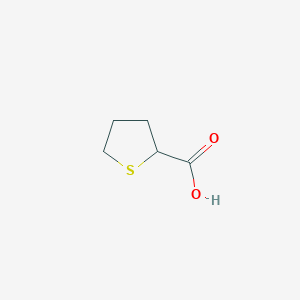

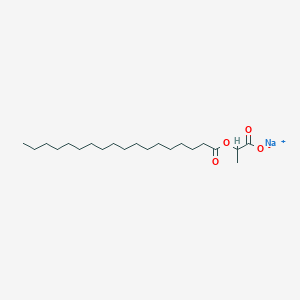
![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
